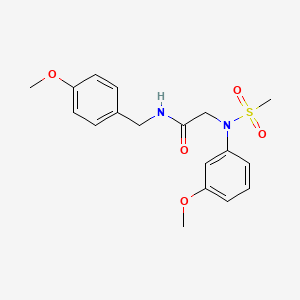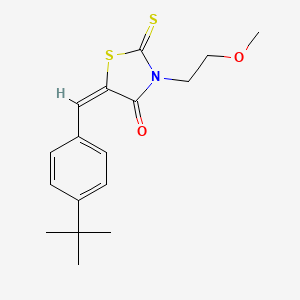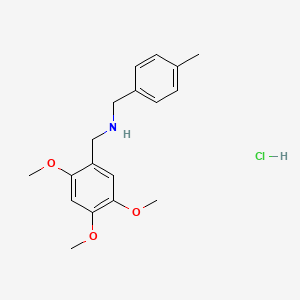
N~1~-(4-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as "PQ912," is a novel compound that has been developed for the treatment of Alzheimer's disease. PQ912 is a small molecule that has been designed to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta, a protein that is believed to be a major contributor to the development of Alzheimer's disease.
Mécanisme D'action
PQ912 works by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta. By reducing the production of amyloid beta, PQ912 may help to slow or even reverse the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
PQ912 has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include a reduction in the production of amyloid beta, an improvement in cognitive function, and a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PQ912 in lab experiments is that it has been shown to be effective in reducing the production of amyloid beta, a key factor in the development of Alzheimer's disease. However, one limitation of using PQ912 in lab experiments is that it may not be effective in all cases, and further research is needed to determine its effectiveness in different populations.
Orientations Futures
There are a number of future directions for research on PQ912. One area of focus is on determining the optimal dosage and administration of PQ912 for the treatment of Alzheimer's disease. Another area of focus is on identifying biomarkers that can be used to monitor the effectiveness of PQ912 in patients. Additionally, researchers are exploring the potential of combining PQ912 with other treatments, such as immunotherapy, to improve its effectiveness.
Méthodes De Synthèse
PQ912 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of PQ912 has been described in detail in a number of scientific publications, including a paper published in the Journal of Medicinal Chemistry in 2017.
Applications De Recherche Scientifique
PQ912 has been the subject of extensive scientific research, with a number of studies demonstrating its potential as a treatment for Alzheimer's disease. In preclinical studies, PQ912 has been shown to reduce the production of amyloid beta in the brain, improve cognitive function, and reduce inflammation.
Propriétés
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-9-7-14(8-10-16)12-19-18(21)13-20(26(3,22)23)15-5-4-6-17(11-15)25-2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVDRUUEKMUGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)

![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)